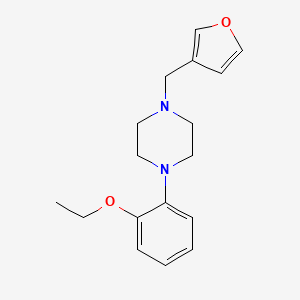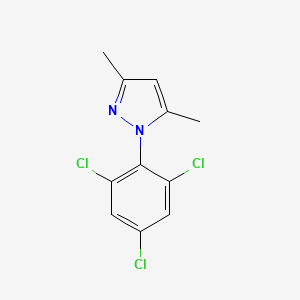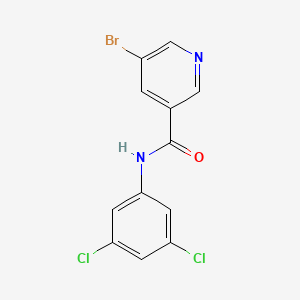
1-cyclohexyl-4-(4-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthetic pathways for related compounds typically involve multi-step processes including alkylation, condensation, and cycloaddition reactions. For example, the synthesis of novel 1,2,3-triazole-linked compounds starting from cyclohexanone demonstrates the complexity and creativity in designing molecules with specific functional groups, such as the nitrobenzyl moiety (Mahdavi et al., 2016). Similarly, the preparation of Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing a piperazine moiety showcases the diverse synthetic approaches that could be applicable to 1-cyclohexyl-4-(4-nitrobenzyl)piperazine (Keypour et al., 2017).
Molecular Structure Analysis
Structural analysis of related compounds reveals the importance of conformation, bonding interactions, and molecular geometry. The crystal structure of 4-methyl-N-(4-nitrobenzylidene)piperazin-1-amine, for example, shows how the piperazine ring adopts a slightly distorted chair conformation, highlighting the steric and electronic effects of substituents on molecular conformation (Kavitha et al., 2013).
Chemical Reactions and Properties
Chemical reactivity and properties are closely tied to the functional groups present in a molecule. For instance, the synthesis and reactivity of piperazine derivatives, as explored in various studies, indicate how the presence of nitro, amino, and other substituents can influence the compound's behavior in chemical reactions, such as cyclative cleavage from solid support or interactions with metal ions (Neagoie & Krchňák, 2012).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding a compound's behavior in different environments. Research on compounds with structural similarities provides insights into how molecular modifications affect these properties. For example, studies on the crystal packing of piperazinediones derived from amino acids reveal how molecular dipoles and hydrogen bonding influence solid-state structures (Ntirampebura et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and ligand behavior, are determined by the functional groups present in the molecule. The synthesis and cardiotropic activity of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines illustrate how modifications in the piperazine backbone influence the compound's chemical behavior and biological activity (Mokrov et al., 2019).
Safety and Hazards
The compound has been associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
1-cyclohexyl-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-20(22)17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOIMEJNDQNCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-[(4-nitrophenyl)methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B5624877.png)


![4-{[(4-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5624896.png)
![2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5624903.png)
![8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5624910.png)
![1-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5624916.png)
![2-methyl-4-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl]pyrimidine](/img/structure/B5624921.png)

![N-(3,5-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5624926.png)
![(3S*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5624941.png)

